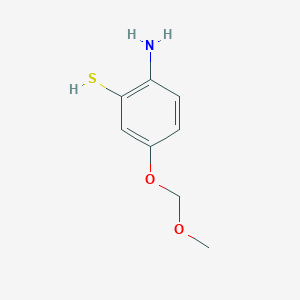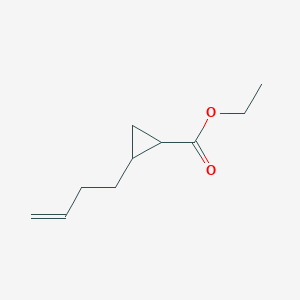
Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates. This compound features a cyclopropane ring, which is a three-membered carbon ring, attached to an ethyl ester group and a but-3-en-1-yl substituent. The unique structure of cyclopropane rings imparts significant strain due to the 60-degree bond angles, making these compounds interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts such as rhodium or copper. For instance, the reaction between ethyl diazoacetate and but-3-en-1-yl bromide in the presence of a rhodium catalyst can yield the desired cyclopropane carboxylate .
Industrial Production Methods
Industrial production of cyclopropane derivatives often employs large-scale catalytic processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the yield and efficiency of the synthesis. Additionally, the purification of the product may involve techniques like distillation or chromatography to ensure high purity.
化学反应分析
Types of Reactions
Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond in the but-3-en-1-yl group to a single bond.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
Ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals, fragrances, and other specialty chemicals.
作用机制
The mechanism by which ethyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, influencing biological processes.
相似化合物的比较
Similar Compounds
Ethyl cyclopropane-1-carboxylate: Lacks the but-3-en-1-yl substituent, making it less reactive in certain chemical reactions.
Methyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Butyl 2-(but-3-en-1-yl)cyclopropane-1-carboxylate: Contains a butyl ester group, which may affect its solubility and reactivity.
Uniqueness
This compound is unique due to its combination of a strained cyclopropane ring and a but-3-en-1-yl substituent. This structure imparts distinct reactivity and potential for diverse applications in synthesis and research.
属性
CAS 编号 |
61452-53-7 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
ethyl 2-but-3-enylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-8-7-9(8)10(11)12-4-2/h3,8-9H,1,4-7H2,2H3 |
InChI 键 |
DUYLTADZJFMUQT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC1CCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



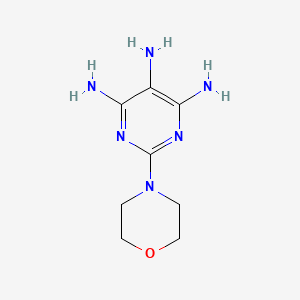
![3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-](/img/structure/B14583517.png)

![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)
![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)
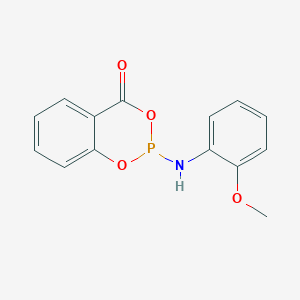
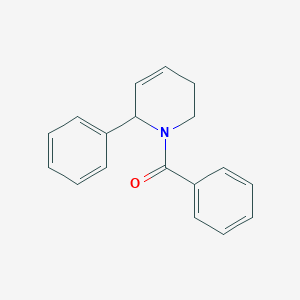
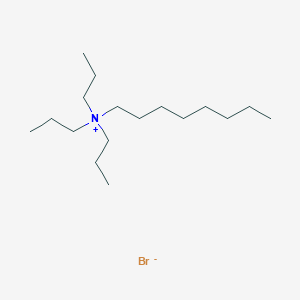

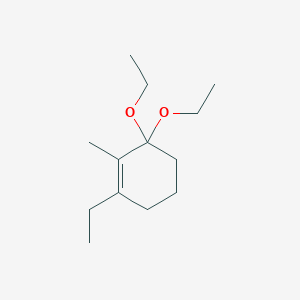
![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
